molecular formula C13H9ClN4O2 B5842611 7-(3-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol

7-(3-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol

Cat. No. B5842611
M. Wt: 288.69 g/mol
InChI Key: FQIMUNQMMRASAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound is a heterocyclic organic molecule that contains both imidazole and benzoxadiazole rings, which give it unique properties and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 7-(3-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 7-(3-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol can have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the growth of bacterial colonies.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(3-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol in lab experiments is that it has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experimental conditions.

Future Directions

There are several potential future directions for research on 7-(3-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol. One direction is to further investigate its anti-cancer properties and potential as a cancer treatment. Another direction is to explore its potential as an anti-inflammatory and anti-bacterial agent. Additionally, further studies could be done to better understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 7-(3-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol can be achieved through various methods, including the reaction of 3-chloroaniline with benzoxadiazole-2-thiol in the presence of a catalyst such as copper (II) chloride. Another method involves the reaction of 3-chloroaniline with 2-aminobenzoxazole in the presence of a base such as potassium carbonate and a solvent such as dimethyl sulfoxide.

Scientific Research Applications

7-(3-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, the compound has been shown to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

7-(3-chlorophenyl)-6-hydroxy-4,5-dihydroimidazo[4,5-e][2,1,3]benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O2/c14-8-3-1-2-7(6-8)13-15-12-10(18(13)19)5-4-9-11(12)17-20-16-9/h1-3,6,19H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIMUNQMMRASAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NON=C2C3=C1N(C(=N3)C4=CC(=CC=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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